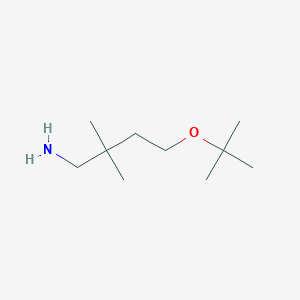
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butoxy group attached to a dimethylbutan-1-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine typically involves the reaction of tert-butyl alcohol with a suitable amine precursor under controlled conditions. One common method involves the use of tert-butyl chloride and a base such as sodium hydroxide to facilitate the formation of the tert-butoxy group. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient and scalable synthesis compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butoxy ketones, while reduction can produce tert-butylamines .
Wissenschaftliche Forschungsanwendungen
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine involves its interaction with molecular targets through its amine and tert-butoxy functional groups. These interactions can lead to various biochemical and chemical processes, including enzyme inhibition, receptor binding, and catalytic activity. The specific pathways and targets depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa(tert-butoxy)ditungsten(III): A coordination complex of tungsten with tert-butoxy groups.
4-tert-Butoxystyrene: An organic compound with a tert-butoxy group attached to a styrene backbone.
Uniqueness
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other tert-butoxy-containing compounds. Its combination of a tert-butoxy group with a dimethylbutan-1-amine backbone makes it a versatile intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C10H23NO |
|---|---|
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-9(2,3)12-7-6-10(4,5)8-11/h6-8,11H2,1-5H3 |
InChI-Schlüssel |
HYGLWTOGXVZGPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCC(C)(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


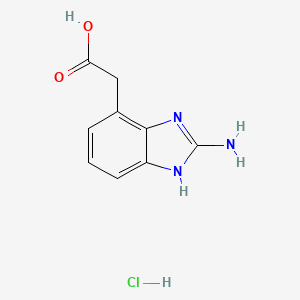
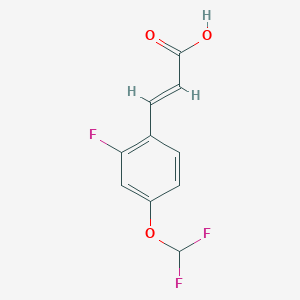
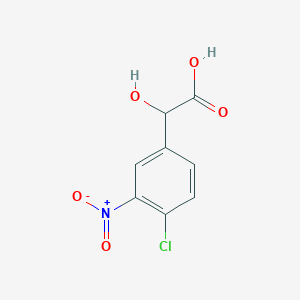
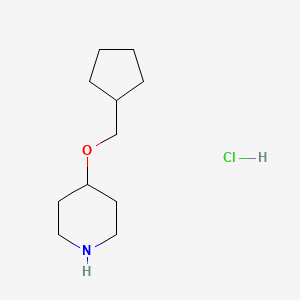

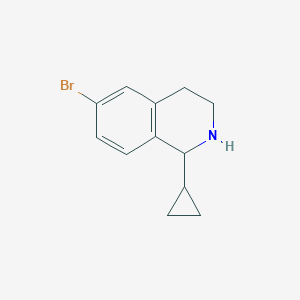
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)

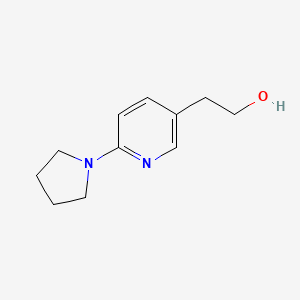
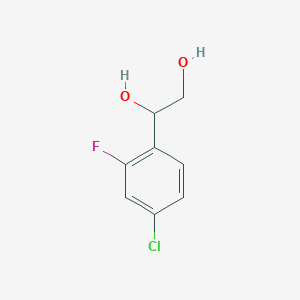
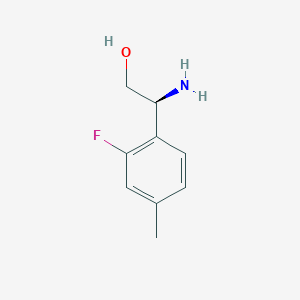
![3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol](/img/structure/B13594182.png)
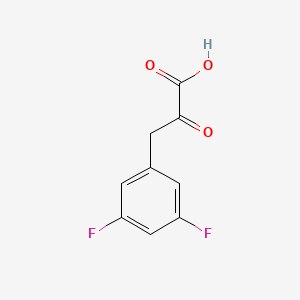
![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)
